3,3,3-Trinitropropan-1-ol
Description
3,3,3-Trinitropropan-1-ol (CAS 87695-55-4) is a nitro-substituted propanol derivative with the molecular formula C₃H₅N₃O₇ and a molecular weight of 195.09 g/mol . The compound features three nitro (-NO₂) groups attached to the terminal carbon of the propanol backbone, rendering it highly electron-deficient.
Properties
CAS No. |
87695-55-4 |
|---|---|
Molecular Formula |
C3H5N3O7 |
Molecular Weight |
195.09 g/mol |
IUPAC Name |
3,3,3-trinitropropan-1-ol |
InChI |
InChI=1S/C3H5N3O7/c7-2-1-3(4(8)9,5(10)11)6(12)13/h7H,1-2H2 |
InChI Key |
IVLKBZHWMZOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Nitro vs. The latter’s trifluoro and methyl groups enhance stability, making it suitable for pharmaceutical synthesis .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol) exhibit higher molecular weights and are typically solids, whereas aliphatic derivatives (e.g., n-propanol) are low-viscosity liquids .
- Regulatory Differences : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by IFRA for fragrance safety, reflecting its use in consumer products, whereas nitro derivatives are likely subject to explosive material regulations .
Hazard Profiles
- Toxicity : Trifluoro derivatives (e.g., 3,3,3-Trifluoro-2-Methylpropan-1-ol) may pose unique toxicity risks due to fluorine’s electronegativity, though specific data are absent in the evidence .
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